3H-Imidazo[4,5-b]pyridine formate

LC-MS compatibility electrospray ionization salt selection

3H-Imidazo[4,5-b]pyridine formate (CAS 1956369-99-5) is a formic acid addition salt of the 3H-imidazo[4,5-b]pyridine heterocyclic scaffold. The free base core (CAS 170245-18-8) is a bicyclic 6:5 ring system composed of pyridine fused to imidazole, with molecular formula C₆H₅N₃ and MW 119.12 g/mol.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B8254912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-b]pyridine formate
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=CN2.C(=O)O
InChIInChI=1S/C6H5N3.CH2O2/c1-2-5-6(7-3-1)9-4-8-5;2-1-3/h1-4H,(H,7,8,9);1H,(H,2,3)
InChIKeyMOUUDPDGQJNEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Imidazo[4,5-b]pyridine Formate: Physicochemical and Structural Baseline for Procurement Decisions


3H-Imidazo[4,5-b]pyridine formate (CAS 1956369-99-5) is a formic acid addition salt of the 3H-imidazo[4,5-b]pyridine heterocyclic scaffold. The free base core (CAS 170245-18-8) is a bicyclic 6:5 ring system composed of pyridine fused to imidazole, with molecular formula C₆H₅N₃ and MW 119.12 g/mol [1]. The formate salt (C₇H₇N₃O₂, MW 165.15 g/mol) incorporates one equivalent of formic acid . This scaffold is recognized as a privileged structure in medicinal chemistry, with substitution at the C-2 position enabling regioselective access to either 3H- or 1H-imidazo[4,5-b]pyridine derivatives depending on synthetic conditions [2]. The formate salt form is commercially supplied as a research building block with typical purity specifications of 95% or ≥98% (NLT 98%), depending on the vendor .

Why Generic Substitution of 3H-Imidazo[4,5-b]pyridine Salts and Tautomers Introduces Experimental Risk


The imidazo[4,5-b]pyridine system presents two critical variables that preclude generic interchange: tautomeric form (3H vs. 1H) and salt counterion identity. The 3H- and 1H-tautomers exhibit distinct bond lengths and vibrational energy distributions as determined by DFT calculations at the B3LYP/6-31G(d,p) level, with the N–H group in the 3H form serving as a proton donor in medium-strength N–H···N hydrogen bonds that differ from the 1H tautomer [1]. At the scaffold level, 3H-imidazo[4,5-b]pyridine derivatives display divergent selectivity profiles against kinase targets compared to the isomeric imidazo[4,5-c]pyridine scaffold, with quantitative IC₅₀ ratio differences observed for JAK family kinases [2]. The counterion choice further impacts analytical compatibility: chloride salts can cause ion suppression in electrospray ionization mass spectrometry (ESI-MS), whereas formate counterions are volatile and MS-compatible, making the formate salt the preferred form for LC-MS workflows [3]. Substituting the formate salt with the free base or hydrochloride salt without verifying solubility, stability, and detection compatibility can compromise experimental reproducibility.

Quantitative Differentiation Evidence for 3H-Imidazo[4,5-b]pyridine Formate Relative to Closest Analogs


Formate Salt Enables Volatile Counterion Advantage for LC-MS Detection Compared to Hydrochloride Salt

The formate counterion in 3H-imidazo[4,5-b]pyridine formate is volatile under electrospray ionization conditions, unlike the chloride counterion in 3H-imidazo[4,5-b]pyridine hydrochloride (CAS 929190-98-7, MW 155.58 g/mol). Standard reverse-phase HPLC methods for imidazo[4,5-b]pyridine analysis use phosphoric acid in the mobile phase, but for mass spectrometry (MS) compatibility, phosphoric acid must be replaced with formic acid to avoid non-volatile residue and ion suppression [1]. Consequently, the formate salt is inherently compatible with direct LC-MS analysis without the chloride adduct interference characteristic of the hydrochloride salt [2].

LC-MS compatibility electrospray ionization salt selection

Higher Certified Purity of Formate Salt (NLT 98%) Relative to Standard Free Base (95–97%)

Commercially supplied 3H-imidazo[4,5-b]pyridine formate is available with a certified purity of NLT 98% (ISO-certified) , compared to the free base 3H-imidazo[4,5-b]pyridine (CAS 170245-18-8) which is typically supplied at 95–97% purity across multiple vendors . The hydrochloride salt (CAS 929190-98-7) is also listed at 95% purity . This purity differential of approximately 1–3 percentage points directly affects the reliability of quantitative structure–activity relationship (QSAR) studies and the reproducibility of biological assay results when the compound is used as a building block for derivative synthesis.

purity specification building block procurement quality control

Differentiated Molecular Weight for Accurate Stoichiometric Calculations in Derivative Synthesis

The formate salt has a molecular weight of 165.15 g/mol (C₇H₇N₃O₂), which is 46.03 g/mol greater than the free base (C₆H₅N₃, 119.12 g/mol), corresponding to the mass of one formic acid equivalent [1]. This contrasts with the hydrochloride salt (MW 155.58 g/mol, +36.46 g/mol vs. free base) . In derivatization reactions where the free base is the reactive species, incorrect application of the free base molecular weight to the formate salt would result in a 27.9% under-dosing of the active nucleophile (i.e., using 165.15 g when 119.12 g is required per mole of free base). Conversely, using the hydrochloride salt MW incorrectly would introduce a 23.4% error. The distinct MW of the formate salt thus requires explicit stoichiometric correction, but this property can be exploited for gravimetric accuracy when the higher mass improves weighing precision for small-scale reactions.

molecular weight stoichiometry salt form correction

3H- vs. 1H-Tautomer Structural Differentiation: DFT-Computed Bond Length and Hydrogen Bond Network Differences

DFT calculations at the B3LYP/6-31G(d,p) level reveal that the 1H- and 3H-imidazo[4,5-b]pyridine tautomers possess distinct optimized bond lengths and vibrational energy distributions [1]. The N–H group in the 3H-tautomer acts as a proton donor in a medium-strength N–H···N hydrogen bond linking the N-atom of the pyridine ring, whereas the 1H-tautomer engages in a different hydrogen bonding geometry. Experimentally, X-ray diffraction data for 5-methyl-1H-imidazo[4,5-b]pyridine (Pbca space group, a = 8.660 Å, b = 11.078 Å, c = 11.078 Å, Z = 8) confirm the calculated geometries, providing a validated structural baseline [1]. The 3H-tautomer is specifically accessed through regioselective synthetic routes using palladium-catalyzed C–N bond formation with enolizable heterocycles, which favor the 2-substituted 3H-imidazo[4,5-b]pyridine product over the 1H isomer [2].

tautomerism DFT calculation hydrogen bonding structural biology

Optimal Procurement and Application Scenarios for 3H-Imidazo[4,5-b]pyridine Formate


LC-MS-Based Metabolite Identification and Pharmacokinetic Studies Requiring Volatile Salt Forms

When 3H-imidazo[4,5-b]pyridine derivatives are used as internal standards or analyte surrogates in LC-ESI-MS workflows, the formate salt is the preferred procurement form. The volatile formate counterion eliminates chloride adduct formation that would otherwise complicate mass spectral interpretation and reduce quantitative dynamic range [1]. This scenario is directly supported by the established MS-compatibility advantage of formate over hydrochloride counterions [2].

Medicinal Chemistry Building Block for High-Throughput Parallel Synthesis

The NLT 98% purity specification of the formate salt [1] makes it suitable as a starting material for library synthesis where impurities exceeding 2% can generate false structure–activity relationships. The precisely defined molecular weight (165.15 g/mol) enables accurate automated weighing on platforms with 0.1 mg resolution, where the 38.6% mass increment over the free base improves gravimetric accuracy for sub-milligram dispensing [2].

Kinase Inhibitor Lead Optimization Using 3H-Imidazo[4,5-b]pyridine Scaffolds

The 3H-imidazo[4,5-b]pyridine scaffold exhibits differentiated selectivity against JAK family kinases compared to the isomeric imidazo[4,5-c]pyridine scaffold, as demonstrated by quantitative IC₅₀ ratio differences [1]. The formate salt provides the 3H-tautomer core in a ready-to-derivatize form, facilitating regioselective C-2 functionalization via palladium-catalyzed cross-coupling [2]. This application leverages the scaffold's privileged status for targeting the purine-binding pocket of kinases.

Crystallography and Solid-State Characterization Studies

The defined hydrogen bond network of the 3H-tautomer, characterized by N–H···N interactions where the pyridine nitrogen serves as the acceptor [1], makes the formate salt a suitable co-crystallization partner for studying protein–ligand interactions by X-ray crystallography. The formate ion itself can serve as a placeholder for carboxylate pharmacophores in fragment-based drug design.

Quote Request

Request a Quote for 3H-Imidazo[4,5-b]pyridine formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.